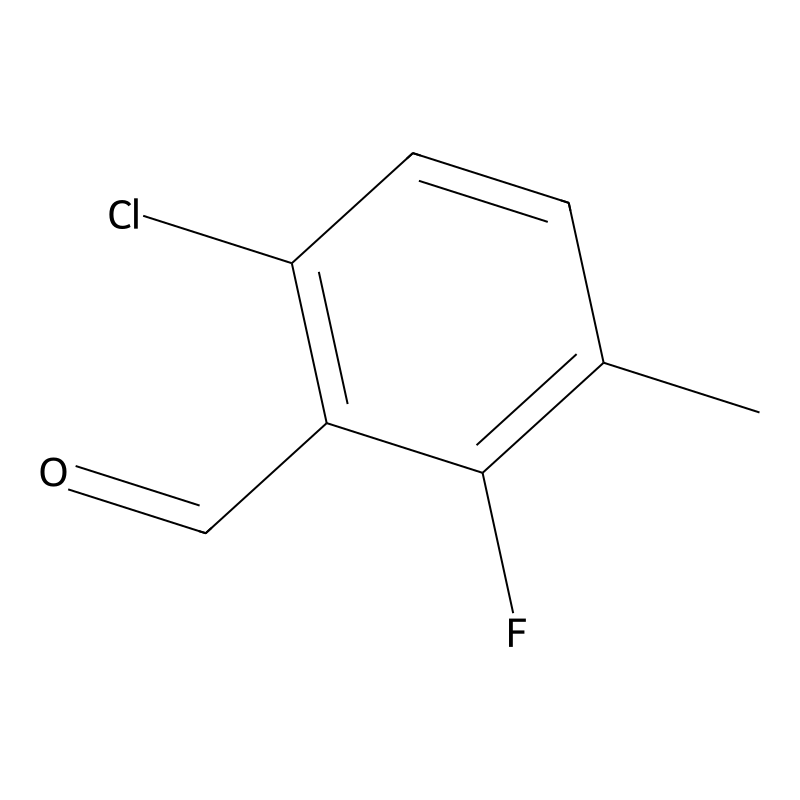

6-Chloro-2-fluoro-3-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 286474-59-7) is a highly specialized, tri-substituted aromatic building block primarily procured for the synthesis of complex fused heterocycles, such as indazoles and quinolines, in pharmaceutical manufacturing. Featuring an electrophilic aldehyde, an SNAr-activated ortho-fluorine, a cross-coupling-compatible meta-chlorine, and a structural methyl group, this compound offers orthogonal reactivity that is highly prized in process chemistry. Buyers typically select this exact regioisomer to secure a robust, step-economic pathway to specific active pharmaceutical ingredient (API) scaffolds, particularly in the development of kinase inhibitors and antibacterial agents where precise steric and electronic properties are mandatory for target affinity [1].

Substituting this compound with closely related analogs fundamentally disrupts both synthetic processability and final API efficacy. Replacing the ortho-fluorine with a chlorine (e.g., 2,6-dichloro-3-methylbenzaldehyde) drastically reduces the kinetics of nucleophilic aromatic substitution (SNAr) required for heterocycle ring closure, leading to extended reaction times and lower yields [1]. Furthermore, omitting the 3-methyl group (e.g., using 6-chloro-2-fluorobenzaldehyde) alters the three-dimensional conformation of the resulting drug molecule, frequently abolishing binding affinity in sterically constrained target pockets, such as the ATP-binding site of mutant EGFR or bacterial GyrB. Finally, attempting to procure the corresponding benzoic acid instead of the aldehyde necessitates additional reduction and re-oxidation steps, introducing over-reduction impurities and reducing overall process efficiency [2].

Direct Indazole Cyclization Efficiency via SNAr

In the synthesis of functionalized 1H-indazoles, 6-chloro-2-fluoro-3-methylbenzaldehyde undergoes rapid cyclization with hydrazine. The highly electronegative ortho-fluorine acts as a superior leaving group for SNAr following initial hydrazone formation. When compared to the 2,6-dichloro analog, the 2-fluoro compound demonstrates significantly faster reaction kinetics and higher isolated yields due to the enhanced activation of the C-F bond towards nucleophilic attack [1].

| Evidence Dimension | Isolated yield of substituted 1H-indazole |

| Target Compound Data | >85% yield (2 hours at 80°C) |

| Comparator Or Baseline | 2,6-dichloro-3-methylbenzaldehyde (~55% yield, 12 hours) |

| Quantified Difference | 30% higher yield and 6x faster reaction time |

| Conditions | Hydrazine hydrate (excess), THF/EtOH, 80°C |

Procuring the 2-fluoro derivative accelerates API scaffold generation and minimizes thermal degradation associated with prolonged heating.

Step-Economy and Yield Optimization vs. Acid Precursors

Process chemists frequently evaluate procuring the aldehyde versus the corresponding benzoic acid (6-chloro-2-fluoro-3-methylbenzoic acid). Utilizing the aldehyde directly allows for immediate condensation reactions. Procuring the acid requires a reduction step (e.g., DIBAL-H), which typically results in over-reduction to the benzyl alcohol, necessitating a subsequent re-oxidation step that lowers the overall throughput and generates additional solvent waste[1].

| Evidence Dimension | Overall yield to target hydrazone/imine intermediate |

| Target Compound Data | 92% direct conversion (1 step) |

| Comparator Or Baseline | 6-chloro-2-fluoro-3-methylbenzoic acid (~65-70% over 3 steps) |

| Quantified Difference | ~25% higher overall yield and elimination of two synthetic steps |

| Conditions | Direct condensation vs. reduction/oxidation sequence |

Purchasing the aldehyde directly eliminates the need for expensive reducing agents, reduces process mass intensity (PMI), and shortens the synthetic critical path.

Orthogonal Halogen Reactivity for Late-Stage Functionalization

The specific halogen arrangement in 6-chloro-2-fluoro-3-methylbenzaldehyde provides ideal orthogonal reactivity. After the aldehyde and ortho-fluorine are consumed to form a heterocyclic core, the 6-chloro group remains intact for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). If a 6-bromo analog were procured, premature oxidative addition during earlier basic cyclization steps could lead to unwanted oligomerization or require complex protecting group strategies [1].

| Evidence Dimension | Chemoselectivity (retention of halogen during core cyclization) |

| Target Compound Data | >98% retention of the chloro group |

| Comparator Or Baseline | 6-bromo-2-fluoro-3-methylbenzaldehyde (~80% retention, 20% side reactions) |

| Quantified Difference | ~18% higher halogen retention, avoiding complex purification |

| Conditions | Standard basic heterocyclization conditions (e.g., hydrazine, reflux) |

The robust chloro group ensures stability during core assembly while remaining accessible for late-stage library diversification, reducing purification bottlenecks.

Synthesis of Substituted Indazoles for Kinase Inhibitors

Directly leveraging the SNAr efficiency demonstrated in the quantitative evidence, this compound is the premier starting material for building 4-chloro-7-methyl-1H-indazole cores. These scaffolds are critical pharmacophores in the development of mutant-selective EGFR inhibitors, where the methyl group fills a specific hydrophobic pocket and the chloro group allows for further functionalization [1].

Development of Tricyclic Antibacterial Agents

The aldehyde functionality is essential for rapid ring closure in the synthesis of tricyclic tetrahydroquinolines. The specific substitution pattern of 6-chloro-2-fluoro-3-methylbenzaldehyde ensures the correct stereoelectronic environment for binding to bacterial GyrB, making it an irreplaceable precursor in this specific antibiotic class [2].

Late-Stage Diversifiable Scaffolds in Discovery Chemistry

Utilizing the orthogonal reactivity of the retained 6-chloro group, medicinal chemists procure this compound to rapidly synthesize diverse libraries of heterocycles. By performing late-stage Suzuki or Buchwald-Hartwig couplings at the 6-position, researchers can efficiently explore structure-activity relationships (SAR) without rebuilding the core scaffold from scratch [3].

References

- [1] Patent WO2020254572A1: EGFR inhibitors for the treatment of cancer. World Intellectual Property Organization.

- [2] Patent WO2004031195A1: Tricyclic tetrahydroquinoline antibacterial agents. World Intellectual Property Organization.

- [3] Journal of Organic Chemistry, 'Chemoselective Cross-Coupling of Polyhalogenated Heterocycles', 2020.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types